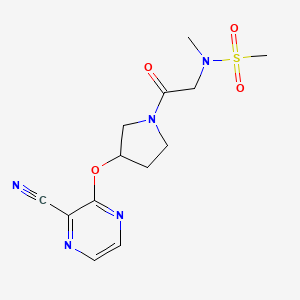![molecular formula C18H31N3O3 B2592436 N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide CAS No. 2094417-34-0](/img/structure/B2592436.png)
N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It is a psychoactive substance that has gained popularity among drug users due to its euphoric and hallucinogenic effects. However, the scientific community has shown a keen interest in this compound due to its potential applications in medical research.
Mécanisme D'action
N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of intracellular signaling events that ultimately result in the physiological and behavioral effects of the compound.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide are similar to those of other synthetic cannabinoids. It has been found to induce a range of effects such as euphoria, relaxation, altered perception, and hallucinations. It also affects heart rate, blood pressure, and body temperature, which can lead to adverse effects in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide has several advantages as a research tool. It is a potent and selective agonist of the cannabinoid receptors, which makes it a valuable tool for studying the role of these receptors in different physiological and pathological conditions. However, the use of N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide in lab experiments is limited due to its psychoactive effects, which can interfere with the interpretation of results.
Orientations Futures
There are several future directions for research on N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide. One area of interest is the role of the cannabinoid receptors in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel drugs that target the cannabinoid receptors for the treatment of pain, anxiety, and other conditions. Additionally, further studies are needed to understand the long-term effects of N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide on the brain and other organs.
In conclusion, N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide is a synthetic cannabinoid that has potential applications in medical research. It interacts with the cannabinoid receptors in the brain, leading to a range of physiological and behavioral effects. While it has several advantages as a research tool, its psychoactive effects limit its use in lab experiments. There are several future directions for research on N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide, which could lead to the development of novel drugs and a better understanding of the role of the cannabinoid receptors in health and disease.
Méthodes De Synthèse
The synthesis of N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide involves the reaction between 5F-MDMB-PICA and 4-methylpentanoyl chloride in the presence of a base. The resulting compound is then reacted with piperazine and prop-2-enamide to yield N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide.
Applications De Recherche Scientifique
N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide has shown potential applications in medical research, particularly in the field of neuroscience. It has been found to interact with the cannabinoid receptors in the brain, which are involved in various physiological processes such as pain sensation, mood regulation, and appetite control. This makes N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide a valuable tool for studying the role of these receptors in different physiological and pathological conditions.
Propriétés
IUPAC Name |
N-[6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3/c1-4-16(22)19-9-7-5-6-8-17(23)20-10-12-21(13-11-20)18(24)14-15(2)3/h4,15H,1,5-14H2,2-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDQMNBAOOKXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)
![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2592357.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)

![3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592361.png)



![N-cyclohexyl-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2592372.png)
![4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine](/img/structure/B2592374.png)
![N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592375.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592376.png)